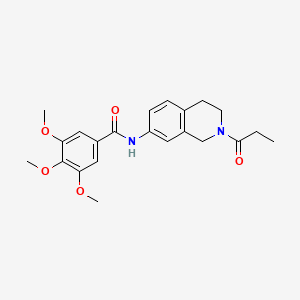

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound featuring a trimethoxyphenyl group, a propionyl group, and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.

作用機序

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to effectively inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

The tmp group in similar compounds plays a critical role in fitting into the binding sites of their targets, leading to a decrease in the biological activity of such analogs .

Biochemical Pathways

Compounds with the tmp group have been associated with various biochemical pathways due to their multi-targeting nature .

Result of Action

Tmp-bearing compounds have shown notable anti-cancer effects and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

生化学分析

Biochemical Properties

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions are crucial as they can lead to the disruption of cellular processes like microtubule formation and protein folding, which are essential for cell division and survival .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation, which are critical components of cell signaling pathways . Additionally, it can trigger caspase activation, leading to apoptosis, or programmed cell death, which is a vital process in maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and thus preventing microtubule formation . This inhibition is crucial for its anti-cancer properties, as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis. Additionally, the compound’s interaction with Hsp90 and TrxR further contributes to its ability to induce cellular stress and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, its prolonged exposure can lead to gradual degradation, affecting its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination The compound’s metabolism can lead to the formation of active metabolites that contribute to its overall bioactivity

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Understanding these mechanisms is crucial for optimizing its delivery and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the microtubules and interaction with tubulin are essential for its anti-cancer effects, while its presence in other cellular compartments can influence additional biochemical pathways.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

Preparation of 3,4,5-Trimethoxybenzaldehyde: This can be synthesized from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide.

Formation of Tetrahydroisoquinoline Intermediate: The tetrahydroisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an appropriate aldehyde with an amine.

Coupling Reaction: The final step involves coupling the 3,4,5-trimethoxybenzaldehyde with the tetrahydroisoquinoline intermediate under suitable conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or ethers.

科学的研究の応用

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes.

類似化合物との比較

Similar Compounds

Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.

Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with anti-cancer properties.

Trimethoprim: Another DHFR inhibitor used as an antibiotic.

Uniqueness

3,4,5-Trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its combination of a trimethoxyphenyl group and a tetrahydroisoquinoline moiety, which may confer distinct pharmacological properties and a broader spectrum of biological activities compared to other similar compounds .

生物活性

3,4,5-trimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- Trimethoxyphenyl Group : Contributes to lipophilicity and potential receptor interactions.

- Tetrahydroisoquinoline Moiety : Known for various biological activities, including neuroprotective effects.

- Propionyl Group : May enhance binding affinity to biological targets.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 20 µM.

- HCT116 (Colon Cancer) : Showed comparable activity with IC50 values around 25 µM.

Table 1 summarizes the cytotoxic effects against different cancer cell lines:

Neuroprotective Effects

The tetrahydroisoquinoline structure is associated with neuroprotective properties. Preliminary studies suggest that the compound may reduce oxidative stress in neuronal cells and promote neuronal survival under stress conditions.

Antimicrobial Activity

Preliminary evaluations indicate potential antimicrobial properties against various pathogens. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Receptor Binding : Interaction with specific receptors (e.g., serotonin or dopamine receptors).

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of cell cycle regulators.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative damage in cells.

Case Studies

Several case studies have documented the effects of this compound in various experimental models:

- Study on MCF-7 Cells : A detailed study demonstrated that treatment with the compound led to increased apoptosis markers and decreased cell viability in MCF-7 cells. The study highlighted a significant downregulation of Bcl-2 and upregulation of Bax proteins.

- Neuroprotection in Rodent Models : In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound showed a reduction in neuronal loss and improved cognitive function as assessed by behavioral tests.

特性

IUPAC Name |

3,4,5-trimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-20(25)24-9-8-14-6-7-17(10-16(14)13-24)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h6-7,10-12H,5,8-9,13H2,1-4H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHMUQBWVXAVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。